[3-(1-Piperidinylmethyl)phenyl]magnesium bromide
Description
Properties
IUPAC Name |
magnesium;1-(phenylmethyl)piperidine;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNBJMLYCYSQGO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C[C-]=C2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrMgN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Aryl Halide Precursor
Before the Grignard reagent is formed, the aryl halide precursor—specifically 3-(1-piperidinylmethyl)phenyl bromide—is synthesized by functionalizing the phenyl ring with a piperidinylmethyl group. This precursor is typically prepared via:
- Reaction of piperidine with methyl acrylate to form methyl 3-(1-piperidinyl)propionate.
- Subsequent bromination or halogenation at the 3-position of the phenyl ring to introduce the bromide necessary for Grignard formation.
This step is crucial to ensure the correct substitution pattern for Grignard reagent formation.
Formation of this compound
The Grignard reagent is prepared by reacting the aryl bromide precursor with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The detailed procedure includes:
- Dissolving the aryl bromide in anhydrous THF under inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen interference.
- Adding magnesium turnings or powder to the solution, often activated by iodine or sonication to initiate the reaction.
- Stirring the mixture at controlled temperatures (usually 0°C to room temperature) until the magnesium inserts into the carbon-bromine bond, forming the Grignard reagent.
- The reaction progress is monitored by color change and sometimes by titration or spectroscopic methods.
This method yields a solution of this compound, which can be used directly in subsequent synthetic steps.
Detailed Research Findings and Reaction Conditions
A key patent (CN104262290A) describes a related preparation involving phenylmagnesium bromide reacting with methyl 3-(1-piperidinyl)propionate, which is conceptually similar and provides insight into the Grignard reagent formation with piperidinylmethyl groups:
| Step | Reagents & Conditions | Details & Observations |
|---|---|---|
| 1 | Piperidine + methyl acrylate (1:1 molar ratio) | Room temperature, dropwise addition, reflux until methyl acrylate consumed; product: methyl 3-(1-piperidinyl)propionate |
| 2 | Methyl 3-(1-piperidinyl)propionate + phenylmagnesium bromide | Dissolved in THF, cooled to 0°C, phenylmagnesium bromide added dropwise, reflux 3 h, hydrolyzed with HCl to obtain pridinol (a related compound) |
| 3 | Purification and crystallization | Extraction, drying, recrystallization to purify the product |
The molar ratio of methyl 3-(1-piperidinyl)propionate to phenylmagnesium bromide was 5:13, indicating an excess of Grignard reagent to drive the reaction to completion.
This example highlights the importance of:
- Controlled temperature (0°C to reflux)
- Use of anhydrous THF as solvent
- Careful addition of Grignard reagent to avoid side reactions
- Post-reaction hydrolysis to isolate the desired product
While this patent focuses on pridinol, the preparation of this compound follows similar principles, substituting the phenylmagnesium bromide with the target aryl bromide precursor.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | 3-(1-piperidinylmethyl)phenyl bromide | Prepared via bromination of piperidinylmethyl phenyl precursor |
| Solvent | Anhydrous tetrahydrofuran (THF) | Common ether solvent for Grignard reactions |
| Magnesium source | Magnesium turnings or powder | Activated by iodine or sonication if needed |
| Temperature | 0°C to room temperature | Initiation at low temp, then warming as required |
| Reaction time | Several hours (typically 1–3 h) | Monitored by color change or analytical methods |
| Atmosphere | Inert gas (N2 or Ar) | Prevents moisture and oxygen interference |
| Molar ratio (Mg : aryl bromide) | Slight excess of magnesium (1.1–1.5 equiv) | Ensures complete conversion |
| Workup | Quenching with water or acid to isolate product | Performed carefully to avoid side reactions |
Mechanism of Action
The mechanism of action of [3-(1-Piperidinylmethyl)phenyl]magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .
Comparison with Similar Compounds
Comparison with Similar Grignard Reagents
Structural Analogues with Piperidinylmethyl Substituents
The following structurally related Grignard reagents differ in the position or substituents on the aromatic ring or piperidine moiety:
Key Observations :
- Steric Effects : Ortho-substituted derivatives (e.g., 2-position) exhibit lower reactivity due to steric hindrance, whereas para-substituted analogues (4-position) show enhanced electronic modulation .
- Solubility : Alkylation of the piperidine nitrogen (e.g., 1-methylpiperidin-4-yl derivative) improves solubility, enabling higher reagent concentrations (0.7 M vs. 0.25 M for the parent compound) .
Functional Group Variants
Aromatic Ring Substitution
Comparison :
- Electronic Effects : Electron-donating groups (e.g., –OCH₃) increase the electron density of the aromatic ring, enhancing reactivity in cross-coupling reactions compared to the parent piperidinylmethyl-substituted reagent .
- Steric vs. Electronic Trade-offs: While [3-(1-Piperidinylmethyl)phenyl]magnesium bromide offers steric bulk for selective reactions, simpler analogues like phenylmagnesium bromide are preferred for high-yield, non-selective additions .
Heterocyclic Analogues
Note: Heterocyclic variants like dioxolane-substituted reagents are used in polymer chemistry, whereas non-Grignard bromides (e.g., ethidium monoazide) serve biological roles .
Reactivity in Cross-Coupling Reactions
- Kumada Coupling : this compound participates in iron-catalyzed C(sp²)–C(sp³) couplings, though its bulkiness may reduce yields compared to less hindered analogues like (1-methylpiperidin-4-yl)magnesium bromide .
- Copolymerization: Grignard reagents with aromatic substituents (e.g., phenylmagnesium bromide) influence monomer reactivity ratios in polymer synthesis, favoring isotactic sequences in methyl methacrylate copolymers .
Biological Activity
[3-(1-Piperidinylmethyl)phenyl]magnesium bromide is a Grignard reagent that has garnered attention in recent years for its potential biological activities. This compound, characterized by its piperidine and phenyl moieties, plays a significant role in organic synthesis and has implications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is CHBrMgN. It features a magnesium atom bonded to a piperidinylmethyl group and a phenyl ring. The compound is typically synthesized through the reaction of 3-(1-piperidinylmethyl)phenol with magnesium in anhydrous conditions.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 278.47 g/mol |
| Density | 1.14 g/cm³ |
| Solubility | Soluble in THF |
| Appearance | Colorless liquid |
Research indicates that this compound exhibits various biological activities, particularly as an antimicrobial agent. Its mechanism of action may involve the inhibition of key enzymes or pathways in microbial species, although specific targets are still under investigation.
Antimicrobial Activity
A study demonstrated that this compound shows significant activity against various strains of bacteria, including multidrug-resistant strains. The effectiveness can be attributed to its ability to penetrate bacterial membranes and disrupt cellular functions.
- Minimum Inhibitory Concentration (MIC) : The MIC values for different bacterial strains ranged from 0.09 μM to 0.19 μM, indicating potent activity against pathogens like Mycobacterium tuberculosis .
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has shown promise in anti-inflammatory assays. In vitro studies demonstrated a significant reduction in inflammation markers when tested on human cell lines.
Table 2: Anti-inflammatory Activity Data
| Compound | Edema Volume (± S.E.) | % Inhibition of Inflammation | Potency |
|---|---|---|---|
| [3-(1-Piperidinylmethyl)phenyl]MgBr | 0.800 ± 0.036 | 62.79 | 0.86 |
| Control | 1.000 ± 0.025 | - | - |
Study on Mycobacterium tuberculosis
A pivotal study highlighted the efficacy of this compound against M. tuberculosis. The compound was found to inhibit the Pks13 enzyme, crucial for mycolic acid synthesis, thereby impairing the pathogen's ability to form its protective cell wall .
- Results : The compound exhibited an IC of 0.19 μM, indicating high potency against resistant strains.
Study on Inflammatory Response
Another study explored the anti-inflammatory potential of this compound using murine models of inflammation. The results indicated that treatment with this compound significantly reduced edema and inflammatory cytokine levels compared to controls.
Q & A
Q. What are the recommended methods for synthesizing [3-(1-Piperidinylmethyl)phenyl]magnesium bromide in laboratory settings?
The compound is synthesized by reacting 3-(1-piperidinylmethyl)bromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Key steps include:
- Substrate preparation : Ensure the aryl bromide is dry and free of impurities.
- Reaction initiation : A small amount of iodine or pre-activated magnesium may be used to start the reaction.
- Monitoring : Completion is indicated by the dissolution of magnesium and formation of a cloudy Grignard solution.
- Handling : Maintain strict moisture-free conditions to prevent hydrolysis .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Storage : Store in anhydrous THF or ether under inert gas at 2–8°C. Use flame-resistant containers due to flammability of solvents.
- Safety protocols : Use gloves, goggles, and a fume hood. Avoid contact with water, alcohols, or acidic vapors, as violent reactions may occur.
- Disposal : Quench excess reagent with isopropanol or dry ice, followed by neutralization and disposal as hazardous waste .
Q. What are the primary reaction pathways involving this compound as a Grignard reagent?
- Nucleophilic addition : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form alcohols.
- Protonolysis : Reacts with protic substrates (e.g., alcohols, amines) to release benzene derivatives and form Mg salts.
- Oxidation : Forms phenol derivatives when exposed to oxygen or peroxides .
Advanced Research Questions
Q. How do steric and electronic factors of the piperidinylmethyl group influence the reactivity of this compound compared to other aryl Grignard reagents?
The piperidinylmethyl group introduces steric hindrance near the magnesium center, slowing reactions with bulky electrophiles. Electronically, the piperidine nitrogen may donate electron density via conjugation, slightly enhancing nucleophilicity. Comparative studies with phenylmagnesium bromide show reduced reactivity toward sterically hindered ketones but comparable activity in cross-couplings with planar electrophiles .
Q. What strategies can optimize cross-coupling reactions using this reagent with challenging electrophiles like tertiary alkyl halides?
- Catalyst selection : Use copper(I) salts (e.g., CuBr·SMe₂) to facilitate single-electron transfer mechanisms.
- Solvent effects : Polar aprotic solvents like 2-methyltetrahydrofuran improve solubility and reaction rates.
- Temperature control : Elevated temperatures (40–60°C) enhance reactivity but may require shorter reaction times to avoid side reactions .
Q. How should researchers address contradictory kinetic data in reactions under varying solvent systems?
- Systematic variation : Test solvent polarity (e.g., THF vs. diethyl ether) and dielectric constant to isolate solvent effects.
- Kinetic profiling : Use pseudo-first-order rate analysis under controlled conditions (e.g., fixed temperature, reagent concentration).
- Contradiction resolution : Replicate conflicting studies with identical solvent purity and moisture levels, as trace water can drastically alter kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
